N-Desisopropyl delavirdine
N-Desisopropyl delavirdine
N-Desalkyl delavirdine belongs to the class of organic compounds known as pyridinylpiperazines. Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond by a single bond that is not part of a ring. N-Desalkyl delavirdine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desalkyl delavirdine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desalkyl delavirdine is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
165133-86-8
VCID:
VC20864520
InChI:
InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3
SMILES:
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Molecular Formula:
C19H22N6O3S
Molecular Weight:
414.5 g/mol
N-Desisopropyl delavirdine
CAS No.: 165133-86-8
Cat. No.: VC20864520
Molecular Formula: C19H22N6O3S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Desalkyl delavirdine belongs to the class of organic compounds known as pyridinylpiperazines. Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond by a single bond that is not part of a ring. N-Desalkyl delavirdine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desalkyl delavirdine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desalkyl delavirdine is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 165133-86-8 |
| Molecular Formula | C19H22N6O3S |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3 |
| Standard InChI Key | MTEFFPTUUPAKOV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N |
| Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator